molecular formula C8H7BrN4 B6145959 2-(3-bromophenyl)-2H-1,2,3-triazol-4-amine CAS No. 1367904-98-0

2-(3-bromophenyl)-2H-1,2,3-triazol-4-amine

Cat. No.: B6145959
CAS No.: 1367904-98-0
M. Wt: 239.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-bromophenyl)-2H-1,2,3-triazol-4-amine is a heterocyclic compound that features a triazole ring substituted with a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-2H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is often catalyzed by copper (Cu(I)) to yield the triazole ring. The bromophenyl group can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenyl)-2H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted triazoles.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-(3-bromophenyl)-2H-1,2,3-triazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-2H-1,2,3-triazol-4-amine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity . The bromophenyl group enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-bromophenyl)-2H-1,2,3-triazol-4-amine is unique due to its triazole ring, which provides stability and versatility in chemical reactions

Properties

CAS No.

1367904-98-0

Molecular Formula

C8H7BrN4

Molecular Weight

239.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.